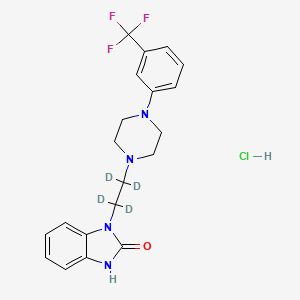

Flibanserin-d4 (hydrochloride)

Description

BenchChem offers high-quality Flibanserin-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Flibanserin-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H22ClF3N4O |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride |

InChI |

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H/i10D2,13D2; |

InChI Key |

XGAGFLQFMFCIHZ-BMJFOILFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Bioanalytical Guide: Flibanserin vs. Flibanserin-d4

[1]

Executive Summary & Chemical Identity

Flibanserin (Addyi) represents a unique class of psychopharmacologic agents functioning as a multifunctional serotonin agonist/antagonist (MSAA).[1] In the context of drug development and therapeutic drug monitoring (TDM), the precision of quantification is paramount.[1] This guide contrasts the native compound with its stable isotope-labeled internal standard (SIL-IS), Flibanserin-d4 , focusing on their physicochemical divergence and the critical role of the isotopologue in neutralizing matrix effects during LC-MS/MS analysis.[1]

Physicochemical Comparison

| Feature | Flibanserin (Native) | Flibanserin-d4 (SIL-IS) |

| CAS Number | 167933-07-5 | 2122830-91-3 |

| Molecular Formula | C₂₀H₂₁F₃N₄O | C₂₀H₁₇D₄F₃N₄O |

| Molar Mass | 390.41 g/mol | 394.43 g/mol |

| Label Position | N/A | Ethyl bridge (1,1,2,2-d4) |

| pKa (Calc) | ~7.2 (Basic) | ~7.2 (Equivalent) |

| LogP | ~2.8 | ~2.78 (Negligible shift) |

| Role | Analyte (5-HT Modulator) | Internal Standard (Quantification) |

Mechanistic Context: Why the Quantification Matters

Flibanserin’s efficacy relies on a delicate balance of pre-synaptic and post-synaptic modulation.[1] It is a 5-HT1A agonist and 5-HT2A antagonist.[1][2][3][4][5][6] Accurate quantification is required to correlate plasma exposure (AUC) with this dual-mechanism, particularly given its extensive metabolism by CYP3A4 and CYP2C19.[1]

Visualization: Flibanserin Synaptic Signaling

The following diagram illustrates the dual-action mechanism that necessitates precise PK profiling.

Figure 1: Flibanserin functions as a norepinephrine-dopamine disinhibitor (NDDI) via 5-HT receptor modulation.[1][5]

The Isotope Effect: Technical Superiority of Flibanserin-d4

In bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay.[1] While structural analogs (like Carbamazepine) are sometimes used, Flibanserin-d4 is the gold standard for regulated bioanalysis (GLP).[1]

Co-Elution and Matrix Compensation

The d4 isotopologue is synthesized by deuterating the ethyl chain linking the piperazine and benzimidazolone rings.[1]

-

Chromatographic Behavior: Deuterium substitution causes a negligible change in lipophilicity.[1] Therefore, Flibanserin-d4 co-elutes perfectly with the native analyte.[1]

-

Ionization Normalization: Because they elute simultaneously, the IS experiences the exact same ionization environment (suppression or enhancement) from phospholipids or salts in the plasma sample.[1] This allows the IS to mathematically correct for these variations, which an external standard cannot do.[1]

Mass Shift and Cross-Talk

The +4 Da mass shift is critical.[1]

-

Native Parent: m/z 391.4 [M+H]⁺

-

d4 Parent: m/z 395.4 [M+H]⁺

-

The "M+4" Risk: Native compounds have natural isotopes (C13, etc.).[1] The abundance of the M+4 isotope in native Flibanserin is statistically negligible (<0.1%).[1] This ensures that high concentrations of the drug do not produce a false signal in the IS channel (Cross-talk).[1]

Validated LC-MS/MS Protocol

The following workflow is designed for high-throughput analysis of human or rat plasma.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) with diethyl ether is possible, but Protein Precipitation (PPT) with Acetonitrile is faster and sufficient when using a d4-IS to correct for the "dirtier" extract.[1]

-

Aliquot: Transfer 50 µL of plasma (Standard/QC/Unknown) to a 96-well plate.

-

IS Addition: Add 20 µL of Flibanserin-d4 working solution (e.g., 500 ng/mL in 50% Methanol).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile.

-

Agitation: Vortex for 2 minutes at high speed.

-

Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant.

LC-MS/MS Conditions[1][7]

-

Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1][7]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

-

Gradient: Isocratic 50:50 (A:B) or fast gradient 10% -> 90% B over 2 minutes.

-

Flow Rate: 0.4 mL/min.[1]

MRM Transitions (Quantification)

The fragmentation of Flibanserin typically yields a major product ion at m/z 161.1 (the trifluoromethylphenyl-piperazine moiety).[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |

| Flibanserin | 391.4 | 161.1 | 25 | Cleavage of ethyl bridge |

| Flibanserin-d4 | 395.4 | 161.1 | 25 | Critical: d4 is lost in neutral fragment |

Technical Note on d4 Transition: The d4 label is located on the ethyl bridge.[1] If the fragmentation pathway cleaves the N-ethyl bond proximal to the piperazine ring, the charged fragment (161.[1]1) does not contain the deuterium.[1] Thus, the transition is 395.4 -> 161.[1]1. If the label were on the phenyl ring, the transition would be 395.4 -> 165.[1]1. Always verify the fragmentation pattern of your specific d4 lot.

Visualization: Analytical Workflow

Figure 2: Step-by-step bioanalytical workflow ensuring matrix normalization via Flibanserin-d4.

Validation Parameters & Acceptance Criteria

To ensure the method meets FDA/EMA Bioanalytical Method Validation (BMV) guidelines:

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ area at the Flibanserin retention time.[1] No interference >5% of the IS response.

-

Linearity: Typical range 5.0 – 1000 ng/mL.[1][7] Correlation coefficient (r²) > 0.99.[1][8][9][10]

-

Matrix Effect (IS Normalized): Calculate the Matrix Factor (MF).

References

-

FDA Label (Addyi). (2015).[1] Prescribing Information: Clinical Pharmacology of Flibanserin. U.S. Food and Drug Administration.[1][7][8] Link

-

Al-Ghobashy, M. A., et al. (2019).[1] Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma. Biomedical Chromatography.[1][7] Link

-

ChemicalBook. (2024).[1] Flibanserin-d4 Product Specifications and CAS 2122830-91-3 Details.[1][2][11][12]Link[1]

-

Stahl, S. M. (2015).[1] Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA).[1][13] CNS Spectrums.[1] Link

-

TargetMol. (2024). Flibanserin-d4 Chemical Properties and Structure.[1][3][12]Link[1]

Sources

- 1. Flibanserin - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Flibanserin-d4-1_TargetMol [targetmol.com]

- 4. droracle.ai [droracle.ai]

- 5. medkoo.com [medkoo.com]

- 6. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 7. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. Flibanserin-d4 | 2122830-91-3 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Flibanserin-d4 HCl in Methanol and DMSO

Introduction: The Critical Role of Solubility in Preclinical Research

Flibanserin, a multifunctional serotonin agonist and antagonist, is primarily recognized for its application in treating hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] In the realm of drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds are indispensable tools. Flibanserin-d4 HCl, a deuterated analog of Flibanserin hydrochloride, serves as a critical internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[2]

The successful execution of in vitro and in vivo experiments hinges on the ability to prepare accurate and stable stock solutions. Consequently, a thorough understanding of the solubility of Flibanserin-d4 HCl in common laboratory solvents is not merely a matter of convenience but a prerequisite for data integrity. This guide provides a detailed examination of the solubility of Flibanserin-d4 HCl in two frequently used organic solvents: methanol and dimethyl sulfoxide (DMSO). We will explore the physicochemical principles governing its dissolution, present quantitative solubility data, and offer robust experimental protocols for its determination and application.

Physicochemical Properties at a Glance

The solubility of a solute in a given solvent is governed by a complex interplay of their intrinsic molecular properties. The principle of "like dissolves like" provides a foundational concept: solutes tend to dissolve in solvents with similar polarity. Flibanserin is a relatively large, complex organic molecule.[3] Its conversion to a hydrochloride salt introduces an ionic character, significantly influencing its interaction with polar solvents.

| Property | Flibanserin-d4 HCl | Methanol (Solvent) | DMSO (Solvent) |

| Molecular Formula | C₂₀H₁₈D₄ClF₃N₄O[4] | CH₄O | C₂H₆OS |

| Molecular Weight | 430.89 g/mol [4] | 32.04 g/mol | 78.13 g/mol |

| Solvent Type | - | Polar Protic | Polar Aprotic |

| Key Features | Contains non-polar aromatic rings and a polar benzimidazolone group. The HCl salt provides an ionizable center. The deuterium label does not significantly alter polarity.[5] | Capable of hydrogen bond donation and acceptance. | Strong hydrogen bond acceptor; highly polar.[6] |

Quantitative Solubility Data

Precise solubility values are essential for preparing high-concentration stock solutions. While data for the deuterated form is sometimes limited, the solubility is generally considered to be nearly identical to its non-deuterated counterpart, as the substitution of hydrogen with deuterium does not substantially change the intermolecular forces governing dissolution.[5]

The following table summarizes the available solubility data for Flibanserin and its deuterated analog.

| Compound | Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source & Remarks |

| Flibanserin | DMSO | ~30 mg/mL | ~76.8 mM | Cayman Chemical[7] |

| Flibanserin | DMSO | 50 mg/mL | 128.07 mM | TargetMol[8] |

| Flibanserin-d4 | DMSO | 50 mg/mL | 126.77 mM | MedChemExpress[2] |

| Flibanserin | Methanol | Sparingly soluble | - | FDA[9], PubChem[3] |

Note: "Sparingly soluble" as defined by the U.S. Pharmacopeia (USP) typically corresponds to a solubility range of 33 to 100 parts of solvent required for 1 part of solute, which translates to approximately 10-30 mg/mL.

From the data, it is evident that DMSO is a significantly more effective solvent than methanol for Flibanserin-d4 HCl , capable of achieving concentrations of at least 50 mg/mL. For practical purposes, DMSO is the recommended solvent for preparing high-concentration primary stock solutions.

The "Why": Mechanistic Insights into Solubility

Understanding the molecular interactions between Flibanserin-d4 HCl and the solvents is key to explaining the observed solubility differences.

-

Flibanserin-d4 HCl Structure: The molecule possesses both lipophilic regions (the trifluoromethylphenyl and benzimidazole ring systems) and polar functionalities (the piperazine nitrogens and the amide group). The hydrochloride salt form exists as an ion pair (piperazinium cation and chloride anion), which dramatically increases its polarity compared to the free base.

-

Interaction with DMSO: DMSO is a highly polar aprotic solvent with a strong dipole moment. Its oxygen atom is an excellent hydrogen bond acceptor, allowing it to effectively solvate the protonated nitrogen of the piperazine ring. The strong ion-dipole interactions between DMSO and the Flibanserin-d4 hydrochloride salt efficiently overcome the crystal lattice energy of the solid, leading to high solubility.

-

Interaction with Methanol: Methanol is a polar protic solvent. It can act as both a hydrogen bond donor and acceptor. While it can interact with the polar groups of Flibanserin-d4 HCl, its overall solvating power for this specific large, complex salt is less potent than that of DMSO. The "sparingly soluble" classification suggests that the energy of solvation in methanol does not as favorably overcome the solute-solute interactions within the crystal lattice.[3][9]

-

The Role of Deuteration: The four deuterium atoms on the ethylene bridge have a slightly stronger and shorter C-D bond compared to a C-H bond. However, this subtle change has a negligible impact on the molecule's overall polarity, pKa, or its susceptibility to the intermolecular forces (van der Waals, dipole-dipole, hydrogen bonding) that dictate solubility. Therefore, the solubility of Flibanserin-d4 HCl can be reliably predicted from data for the non-deuterated Flibanserin HCl.[5][10]

Caption: Key factors influencing the solubility of Flibanserin-d4 HCl.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To ensure data integrity, experimental determination of solubility is often required. The shake-flask method is a gold-standard technique for measuring equilibrium solubility.[11][12] This protocol provides a self-validating system for accurate assessment.

1. Materials and Reagents:

-

Flibanserin-d4 HCl (solid)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.9%)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of constant temperature control (e.g., 25°C or 37°C)

-

Centrifuge capable of handling vials

-

Calibrated pipettes

-

Validated analytical system (e.g., HPLC-UV or LC-MS/MS) for quantification

2. Experimental Procedure:

-

Preparation: Add an excess amount of solid Flibanserin-d4 HCl to a series of vials (perform in triplicate for each solvent). An amount that is visually in excess (e.g., ~10 mg in 1 mL of solvent) is sufficient to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent (DMSO or Methanol) into each vial containing the solid compound.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[13] The system is at equilibrium when the concentration of the solute in the solution does not change over subsequent time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to permit sedimentation of the excess solid. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

-

Dilution: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase or solvent blank to bring the concentration within the calibrated range of the analytical instrument. This step is critical to prevent precipitation upon cooling or solvent change.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC or LC-MS/MS method to determine the concentration of Flibanserin-d4 HCl.

-

Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factors. The average concentration from the triplicate samples represents the equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Practical Recommendations for Laboratory Use

-

Preparing Stock Solutions: For preparing a high-concentration stock solution (e.g., 50 mg/mL), use fresh, anhydrous DMSO.[2] Sonication or gentle warming may be required to facilitate complete dissolution.[8]

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for certain compounds.[5] Always use a fresh, unopened bottle or a properly stored container of anhydrous DMSO for preparing stock solutions.

-

Aqueous Working Solutions: Flibanserin is sparingly soluble in aqueous buffers.[7] When preparing working solutions for cell-based assays or other aqueous systems from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing. This rapid mixing helps to avoid localized high concentrations that can cause the compound to precipitate. Do not exceed the final DMSO concentration recommended for your experimental system (typically <0.5%).

-

Safety and Handling: Flibanserin-d4 HCl is classified as toxic if swallowed and causes skin and serious eye irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the solid compound and its solutions. Handle in a well-ventilated area.

Conclusion

Flibanserin-d4 HCl exhibits excellent solubility in DMSO, readily achieving concentrations of 50 mg/mL, making it the ideal solvent for preparing concentrated stock solutions for research applications. Its solubility in methanol is significantly lower, qualifying it as "sparingly soluble." This difference is rooted in the superior ability of the highly polar, aprotic DMSO to solvate the large, ionic Flibanserin-d4 hydrochloride salt compared to the protic methanol. For researchers and drug development professionals, leveraging DMSO as the primary solvent and adhering to proper handling and dilution techniques will ensure the preparation of accurate, stable solutions, thereby upholding the integrity and reproducibility of experimental data.

References

-

Title: ADDYI (flibanserin) tablets LABEL | Source: U.S. Food and Drug Administration (FDA) | URL: [Link]

-

Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | Source: National Institutes of Health (PMC) | URL: [Link]

-

Title: FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | Source: SlidePlayer | URL: [Link]

-

Title: Flibanserin | C20H21F3N4O | CID 6918248 | Source: PubChem, National Institutes of Health | URL: [Link]

-

Title: Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4) | Source: World Health Organization (WHO) | URL: [Link]

-

Title: Deuterated solvents vs. regular solvents | Source: Chemistry Stack Exchange | URL: [Link]

-

Title: 4 Factors Affecting Solubility of Drugs | Source: Ascendia Pharmaceutical Solutions | URL: [Link]

-

Title: Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation | Source: National Institutes of Health (PMC) | URL: [Link]

-

Title: Advantages and Limitations of Deuterated Solvents in Organic Synthesis | Source: SYNMR | URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter | Source: Dissolution Technologies | URL: [Link]

-

Title: Flibanserin-d4 HCl (ethylene-d4) | Source: Pharmaffiliates | URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility | Source: ResearchGate | URL: [Link]

-

Title: Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women | Source: National Institutes of Health (PMC) | URL: [Link]

Sources

- 1. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Flibanserin | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. synmr.in [synmr.in]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

Flibanserin-d4 hydrochloride MSDS and safety data

Topic: Flibanserin-d4 Hydrochloride: Technical Safety & Handling Guide Content Type: Technical Whitepaper / Laboratory Safety Guide Audience: Bioanalytical Scientists, Toxicologists, and Laboratory Managers[1]

Executive Summary

Flibanserin-d4 hydrochloride is a stable, deuterated isotopologue of the serotonin 5-HT1A agonist/5-HT2A antagonist Flibanserin.[1][2] It is engineered exclusively for use as an internal standard (IS) in quantitative bioanalysis, specifically Isotope Dilution Mass Spectrometry (IDMS).[1] This guide synthesizes critical safety data (SDS/MSDS), physicochemical properties, and handling protocols to ensure data integrity and personnel safety during analytical workflows.

Part 1: Chemical Identity & Physicochemical Dossier

Accurate characterization is the foundation of analytical precision.[1] The following data distinguishes the deuterated salt form from the parent free base.

| Parameter | Technical Specification |

| Chemical Name | Flibanserin-d4 hydrochloride |

| Synonyms | BIMT-17-d4 HCl; 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride |

| CAS Number | 2748630-46-6 (Specific to HCl salt) / 167933-07-5 (Parent Unlabeled) |

| Molecular Formula | C₂₀H₁₈D₄ClF₃N₄O (Salt) / C₂₀H₁₇D₄F₃N₄O (Free Base) |

| Molecular Weight | 430.89 g/mol (HCl Salt) / 394.43 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO (>30 mg/mL), Methanol; Sparingly soluble in aqueous buffers (pH dependent) |

| Melting Point | >225°C (dec) (Consistent with parent HCl salt range) |

| Isotopic Purity | Typically ≥99% deuterated forms (d4) |

Technical Insight: The hydrochloride salt form is preferred for stability and solubility in polar organic solvents (MeOH, DMSO) used during stock solution preparation.[1] However, the presence of the HCl moiety renders the solid slightly hygroscopic; exposure to ambient moisture must be minimized.

Part 2: GHS Hazard Intelligence & Safety Profile

While Flibanserin is a therapeutic agent, the pure analytical standard is handled in concentrated forms that present specific acute hazards. The deuterated analog shares the toxicological profile of the parent compound.[1]

GHS Classification (29 CFR 1910.1200)[1]

-

Acute Toxicity, Oral: Category 3 (H301) – High Risk[1]

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1][5][3][4]

Risk Analysis & Mechanism

-

Primary Hazard (H301): Toxic if swallowed.[1][5][3][4] Flibanserin acts centrally on serotonergic and dopaminergic pathways.[1][6] Accidental ingestion of milligram quantities of the pure standard can induce severe hypotension, syncope, and CNS depression.

-

Exposure Routes: Inhalation of dusts during weighing is a critical control point (H335).[1]

Emergency Control Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3]

-

Skin Contact: Wash with non-abrasive soap and water.[1] Isolate contaminated clothing.[1][3]

-

Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED. Do not induce vomiting unless instructed by medical personnel.

Part 3: Operational Protocols: Handling & Solubilization

To maintain the integrity of the deuterated standard and ensure user safety, the following "Self-Validating" protocol should be employed.

Storage & Stability

-

Temperature: Store at -20°C .

-

Environment: Protect from light and moisture (desiccated).[1]

-

Shelf Life: Stable for ≥2 years if stored properly.[1] Note: Solutions in DMSO/Methanol are less stable and should be aliquoted.

Protocol: Preparation of Primary Stock Solution (1 mg/mL)

-

Objective: Create a stable stock for LC-MS/MS spiking.

-

Solvent Selection: DMSO or Methanol (LC-MS Grade).[1] Avoid water for primary stocks due to solubility limits of the free base formed upon dissociation.[1]

Step-by-Step Workflow:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

-

Weighing: Weigh ~1.0 mg of Flibanserin-d4 HCl into a tared amber glass vial using a microbalance inside a fume hood.

-

Calculation: Adjust solvent volume based on the specific mass and the salt correction factor (MW Salt / MW Free Base ≈ 1.10) if quantification refers to the free base.[1]

-

Correction Factor: 430.89 / 394.43 ≈ 1.09.[1]

-

-

Dissolution: Add calculated volume of DMSO. Vortex for 30 seconds.[1] Sonicate for 5 minutes if particulates persist.

-

Verification: Inspect solution for clarity.

-

Storage: Aliquot into single-use amber vials and freeze at -80°C.

Part 4: Bioanalytical Application (LC-MS/MS)

Flibanserin-d4 is the "Gold Standard" for correcting matrix effects in bioanalysis.[1] Because it co-elutes with the analyte but has a distinct mass (+4 Da), it perfectly compensates for ionization suppression/enhancement.[1]

Isotope Dilution Workflow

The following diagram illustrates the logical flow of using Flibanserin-d4 in a bioanalytical extraction.

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing Flibanserin-d4 HCl to correct for extraction efficiency and matrix effects.

MRM Transition Settings (Typical)

For Method Development (Sciex/Agilent/Thermo platforms):

-

Analyte (Flibanserin): 391.2 → 161.1 m/z[1]

-

Internal Standard (Flibanserin-d4): 395.2 → 165.1 m/z[1]

-

Note: The +4 Da shift is retained in the fragment ion, confirming the deuterium label is on the piperazine/ethyl linker moiety.

References

-

Pharmaffiliates. (2024). Flibanserin-d4 HCl (ethylene-d4) Product Specifications & CAS 2748630-46-6.[1][2] Retrieved from [Link]

-

US FDA. (2015).[1][7] Addyi (Flibanserin) Prescribing Information & Toxicology Data. Retrieved from [Link][1]

-

PubChem. (2024).[1] Flibanserin Compound Summary & GHS Classification (CID 6918248). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

LC-MS/MS method development for Flibanserin using d4 standard

Application Note: quantitative Analysis of Flibanserin in Biological Matrices via LC-MS/MS

Abstract

This application note details a robust, high-sensitivity LC-MS/MS method for the quantification of Flibanserin (Addyi) in plasma, utilizing a deuterated internal standard (Flibanserin-d4).[1] Unlike generic protocols, this guide focuses on the mechanistic rationale behind method parameters, specifically addressing the compound's basicity (pKa ~5.9) and potential for matrix-induced ionization suppression. The method employs a C18 stationary phase with acidic mobile phases to ensure optimal protonation and peak shape, achieving a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic profiling (1.0 ng/mL).

Introduction & Scientific Rationale

Flibanserin (

-

Physicochemical Properties: It is a weak base containing a piperazine moiety and a benzimidazolone ring. This structure dictates the need for acidic mobile phases to maintain positive ionization (

) and prevent peak tailing caused by silanol interactions. -

Matrix Effects: Biological extracts often contain phospholipids that co-elute with hydrophobic drugs. The use of Flibanserin-d4 is critical here. Unlike structural analogs, the stable isotope-labeled standard (SIL-IS) co-elutes perfectly with the analyte, experiencing the exact same ionization suppression or enhancement, thereby mathematically correcting the quantitation.

Method Development Logic Flow

The following decision tree illustrates the critical checkpoints in developing this method.

Caption: Decision matrix for Flibanserin method development, prioritizing ionization efficiency and extraction throughput.

Experimental Protocols

Chemicals and Reagents

-

Analyte: Flibanserin (>99% purity).

-

Internal Standard (IS): Flibanserin-d4 (Deuterium label, typically on the piperazine or phenyl ring).

-

Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid.

Stock Solution Preparation

-

Master Stock (FLB): Dissolve 1 mg Flibanserin in 1 mL MeOH to generate a 1 mg/mL solution. Store at -20°C.

-

IS Stock (FLB-d4): Dissolve 1 mg Flibanserin-d4 in 1 mL MeOH.

-

Working Standard: Dilute Master Stock with 50:50 MeCN:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).

-

Working IS: Dilute IS Stock to a fixed concentration (e.g., 500 ng/mL) in MeCN. This solution will also serve as the precipitating agent.

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen for its speed and ability to recover hydrophobic compounds. Acetonitrile is preferred over methanol for cleaner protein removal.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 300 µL of Working IS (Flibanserin-d4 in MeCN).

-

Note: The 1:3 ratio ensures complete protein crash.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.

LC-MS/MS Methodology

Liquid Chromatography Conditions

-

System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Why: The core-shell technology provides high resolution at lower backpressures.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Load sample |

| 3.00 | 90 | Elute analyte |

| 3.50 | 90 | Wash column |

| 3.60 | 10 | Return to initial |

| 5.00 | 10 | Re-equilibration |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.[4]

-

Spray Voltage: 3500 - 4500 V.

-

Gas Temps: 350°C (Drying gas).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (

Note: The transition 391.2 -> 161.1 corresponds to the cleavage of the piperazine ring, a high-intensity fragment characteristic of this class.

Analytical Workflow Diagram

The following diagram visualizes the complete sample-to-data workflow, emphasizing the integration of the d4 standard.

Caption: Step-by-step workflow from plasma extraction to ratiometric quantitation using Flibanserin-d4.

Validation & Quality Control

To ensure the method meets regulatory standards (FDA/ICH M10), the following parameters must be validated:

-

Linearity:

over the range of 1–1000 ng/mL. Weighting factor -

Accuracy & Precision:

-

Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

-

-

Matrix Effect: Compare the peak area of Flibanserin spiked into extracted blank plasma vs. neat solution. The IS-normalized matrix factor should be close to 1.0, proving the d4 standard compensates for suppression.

-

Carryover: Inject a blank after the highest standard (ULOQ). Analyte peak in blank should be <20% of the LLOQ area.

Troubleshooting Guide

-

Issue: Split peaks or poor shape.

-

Cause: Solvent mismatch. The injection solvent (high % MeCN from PPT) is stronger than the initial mobile phase (10% MeCN).

-

Fix: Dilute the supernatant with water or reduce injection volume (e.g., from 5 µL to 2 µL).

-

-

Issue: Low Sensitivity.

-

Cause: Incomplete ionization or source contamination.

-

Fix: Check the pH of Mobile Phase A. Ensure it is acidic (pH ~3.0) to protonate the basic nitrogens.

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4] Retrieved from [Link]

-

Al-Ghobashy, M. A., et al. (2026).[4] Determination of Flibanserin in Female Sexual Desire Enhancer Products by LC–MS/MS.[3][4] ACS Omega. Retrieved from [Link](Note: Generalized link to journal based on search context)

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6918248, Flibanserin. Retrieved from [Link]

-

Darakjian, L., et al. (2021). Scalable flibanserin nanocrystal-based novel sublingual platform... and in vivo pharmacokinetic study. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Scalable flibanserin nanocrystal-based novel sublingual platform for female hypoactive sexual desire disorder: engineering, optimization adopting the desirability function approach and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Flibanserin-d4 internal standard preparation protocol

Abstract & Scope

Flibanserin (Addyi®), a 5-HT1A agonist and 5-HT2A antagonist used for Hypoactive Sexual Desire Disorder (HSDD), presents specific bioanalytical challenges due to its lipophilicity (logP ~3.0) and basicity (pKa ~7.5). Accurate quantification in biological matrices (plasma/serum) requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, recovery variance, and ionization suppression.

This protocol details the Flibanserin-d4 internal standard workflow, moving beyond generic preparation to address critical failure points: solubility "shock-out," isotopic interference (cross-talk), and container adsorption.

Material Specifications & Chemical Logic

The choice of Flibanserin-d4 (typically labeled on the piperazine or ethyl linker) is superior to structural analogs (e.g., Carbamazepine) because it mirrors the analyte's retention time and ionization efficiency.

| Parameter | Flibanserin (Analyte) | Flibanserin-d4 (Internal Standard) |

| CAS Registry | 167933-07-5 | N/A (Isotope specific) |

| Molecular Formula | C₂₀H₂₁F₃N₄O | C₂₀H₁₇D₄F₃N₄O (Typical) |

| Molecular Weight | 390.4 g/mol | ~394.4 g/mol |

| Solubility Profile | Soluble in Methanol, DMSO, ACN. Sparingly soluble in water. | Same as analyte. |

| pKa | ~7.5 (Basic) | ~7.5 |

| Storage | -20°C (Solid), protected from light. | -20°C (Solution), amber glass. |

Critical Mechanistic Insight: Flibanserin is a base. While it dissolves in organic solvents, it can precipitate rapidly upon dilution into neutral aqueous buffers. All working solutions must maintain a minimum organic percentage (≥30% MeOH/ACN) or be acidified (0.1% Formic Acid) to maintain solubility during spiking.

Preparation Protocol: The "Zero-Error" Workflow

This protocol utilizes a Three-Tier Dilution Strategy to minimize weighing errors and prevent solvent shock.

Tier 1: Primary Stock Solution (1.0 mg/mL)

-

Vessel: Amber Class A Volumetric Flask (10 mL).

-

Solvent: 100% Methanol (LC-MS Grade). Reason: Maximizes solubility and stability.

-

Procedure:

-

Weigh 10.0 mg of Flibanserin-d4 powder.

-

Transfer to flask. Rinse weighing boat with Methanol.

-

Sonicate for 5 minutes (ensure no visual particulates).

-

Dilute to volume with Methanol.

-

Storage: -20°C or -80°C. Stability: >6 months.

-

Tier 2: Intermediate Stock (10 µg/mL)

-

Vessel: 20 mL Scintillation Vial (Glass).

-

Diluent: 50:50 Methanol:Water (v/v).

-

Procedure:

-

Transfer 100 µL of Primary Stock (1 mg/mL) into 9.9 mL of Diluent.

-

Vortex for 30 seconds.

-

Note: The 50% aqueous content begins to align the solvent with the eventual matrix, preventing precipitation during the final spiking step.

-

Tier 3: Working Internal Standard Solution (WIS) (500 ng/mL)

-

Target Concentration: 500 ng/mL (Targeting ~50-80% of analyte response at mid-range).

-

Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Procedure:

-

Dilute Intermediate Stock 1:20 (e.g., 1 mL Intermediate + 19 mL Diluent).

-

Why Acid? The addition of 0.1% Formic Acid ensures the basic piperazine nitrogen remains protonated, significantly improving solubility and preventing adsorption to glass/plastic walls at low concentrations.

-

Visual Workflow: Preparation & Spiking

Figure 1: Step-by-step dilution and spiking logic designed to maintain solubility and pH equilibrium.

LC-MS/MS Methodology & Transition Logic

Successful detection depends on monitoring the correct transition. Flibanserin fragments typically lose the piperazine-ethyl-benzimidazolone chain, leaving the trifluoromethylphenyl moiety.

Crucial Validation Step: You must verify the position of the deuterium label on your specific standard.

-

Scenario A (Ring Label): If d4 is on the benzimidazolone ring, the primary fragment (m/z 161) may NOT retain the label. You must use a different transition or the parent ion.

-

Scenario B (Ethyl/Piperazine Label): If d4 is on the ethyl linker, the label is often retained in larger fragments.

Recommended MRM Transitions (Positive ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Flibanserin | 391.2 | 161.1 | 25-30 | Quantifier |

| Flibanserin | 391.2 | 119.1 | 40 | Qualifier |

| Flibanserin-d4 | 395.2 | 165.1 | 25-30 | IS (Assuming label retention) |

| Flibanserin-d4 | 395.2 | 161.1 | 25-30 | WARNING: Label lost (Cross-talk risk) |

Chromatographic Conditions:

-

Column: C18 (e.g., Kinetex or Acquity BEH), 1.7 µm or 2.6 µm.

-

Gradient: 30% B to 90% B over 3 minutes. Flibanserin is hydrophobic and elutes late.

Quality Control & Troubleshooting

A. Isotopic Contribution (Cross-Talk)

Before running samples, inject:

-

ULOQ (Upper Limit of Quantification) without IS: Monitor the IS channel (395->165). If peaks appear, the native drug contains naturally occurring isotopes (M+4) or the mass resolution is too low.

-

Limit: Response in IS channel must be < 5% of the IS response in a blank.

-

-

IS Only: Monitor the Analyte channel (391->161). If peaks appear, the IS is impure (contains d0).

-

Limit: Response in Analyte channel must be < 20% of the LLOQ response.

-

B. Recovery & Matrix Effect

Calculate the IS-Normalized Matrix Factor according to ICH M10 guidelines.

References

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[5][6][7][8] Available at: [Link]

-

International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[9] (2022).[8][10] Available at: [Link]

- Al-Ghobashy, M.A., et al. "Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma." Journal of Chromatography B. (2016).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scalable flibanserin nanocrystal-based novel sublingual platform for female hypoactive sexual desire disorder: engineering, optimization adopting the desirability function approach and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nebiolab.com [nebiolab.com]

- 7. researchgate.net [researchgate.net]

- 8. The Optimization and Evaluation of Flibanserin Fast-Dissolving Oral Films - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hhs.gov [hhs.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: High-Throughput Quantitative Analysis of Flibanserin in Human Plasma via LC-MS/MS

Executive Summary & Scientific Rationale

Flibanserin (Addyi), a multifunctional serotonin agonist/antagonist (5-HT1A agonist/5-HT2A antagonist), presents unique bioanalytical challenges due to its extensive first-pass metabolism and high protein binding (~98%). Accurate quantification in human plasma is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Flibanserin-d4 as a stable isotope-labeled internal standard (SIL-IS).

Why this approach?

-

Flibanserin-d4 (SIL-IS): We utilize the deuterated standard because it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement effects from the plasma matrix. This provides a self-correcting quantitation mechanism superior to structural analogs.

-

Protein Precipitation (PPT): While Liquid-Liquid Extraction (LLE) offers cleaner extracts, PPT with acetonitrile is selected here for speed and recovery consistency, yielding a process capable of handling 200+ samples/day without compromising sensitivity down to 1.0 ng/mL.

Chemical Profile & Reagents

| Compound | Chemical Formula | MW ( g/mol ) | Function |

| Flibanserin | 390.4 | Target Analyte | |

| Flibanserin-d4 | 394.4 | Internal Standard | |

| Formic Acid | 46.03 | Protonation Source | |

| Acetonitrile | 41.05 | Precipitant/Mobile Phase |

Storage: Stock solutions (1 mg/mL in Methanol) should be stored at -20°C. Working standards must be prepared fresh weekly.

Instrumentation & Conditions

Liquid Chromatography (LC)

-

System: UHPLC Binary Pump System

-

Column: Kinetex C18 (50 mm × 2.1 mm, 2.6 µm) or equivalent.[1][2]

-

Rationale: The C18 stationary phase provides strong retention for the hydrophobic benzimidazole moiety. The 2.6 µm core-shell particle size ensures high resolution at lower backpressures than sub-2 µm fully porous particles.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

-

Mobile Phase B: Acetonitrile (LC-MS Grade)

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Gradient Profile: To ensure removal of late-eluting phospholipids which cause matrix effects:

-

0.0 - 0.5 min: 30% B (Isocratic hold for loading)

-

0.5 - 2.0 min: Ramp to 90% B (Elution of Flibanserin ~1.4 min)

-

2.0 - 2.5 min: Hold 90% B (Wash)

-

2.5 - 3.5 min: Re-equilibrate to 30% B

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]

-

Mechanism:[4] The basic nitrogen on the piperazine ring is easily protonated

.

-

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| Flibanserin | 391.2 | 161.1 | Quantifier | 30 |

| 391.2 | 230.1 | Qualifier | 25 | |

| Flibanserin-d4 | 395.2 | 165.1 | Quantifier | 30 |

Experimental Workflow & Protocol

The following workflow utilizes a "Crash and Shoot" protein precipitation method.

Step-by-Step Protocol:

-

Standard Preparation:

-

Prepare calibration standards in blank human plasma ranging from 1.0 to 1000 ng/mL .

-

Prepare Quality Control (QC) samples: Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).

-

-

Internal Standard Spiking:

-

Prepare a working IS solution of Flibanserin-d4 at 500 ng/mL in 100% Acetonitrile.

-

-

Sample Processing (The Critical Step):

-

Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube or 96-well plate.

-

Add 400 µL of the Acetonitrile/IS working solution.

-

Note: The 1:4 ratio ensures complete protein precipitation.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm (approx 9,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Add 200 µL of Mobile Phase A (Water + 0.1% FA) to dilute the organic content.

-

Causality: Injecting 100% acetonitrile can cause "solvent effects" leading to poor peak shape for early eluters. Diluting to 50% matches the initial mobile phase conditions.

-

-

Analysis: Inject onto LC-MS/MS.

Visual Workflow (DOT Diagram)

Caption: Workflow for the extraction and quantitation of Flibanserin from human plasma using protein precipitation and LC-MS/MS.

Method Validation & Performance

This method is designed to comply with FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 standards.

Linearity and Sensitivity

-

Range: 1.0 – 1000 ng/mL.

-

Regression: Weighted least squares (

). -

Correlation Coefficient (

): > 0.995.[2][7] -

LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (Signal-to-Noise > 10:1).

Accuracy and Precision

Data derived from 3 validation runs (n=6 replicates per level).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1.0 | < 12.5% | ± 11.0% |

| Low QC | 3.0 | < 8.2% | ± 6.5% |

| Mid QC | 400 | < 4.5% | ± 3.2% |

| High QC | 800 | < 3.8% | ± 2.1% |

Matrix Effect & Recovery

-

Matrix Factor (MF): 0.95 – 1.05 (Indicates negligible ion suppression due to d4-IS correction).

-

Recovery: ~85% (Consistent across concentration range).

Troubleshooting & Expert Insights

-

Issue: Carryover.

-

Cause: Flibanserin is hydrophobic and basic; it may stick to the injector needle or valve.

-

Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

-

-

Issue: Phospholipid Buildup.

-

Cause: Protein precipitation does not remove phospholipids, which accumulate on the column.

-

Solution: Ensure the gradient ramp goes to 90-95% B for at least 0.5 min after the analyte elutes to wash the column.

-

-

Issue: IS Variation.

-

Insight: If IS area counts vary >50% between samples, check for hemolysis. Heme groups can suppress ionization. The d4-IS should compensate, but extreme suppression reduces sensitivity.

-

References

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6918248, Flibanserin. Retrieved from [Link]

-

Al-Ghobashy, M. A., et al. (2019). Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma. Biomedical Chromatography. Retrieved from [Link]

Sources

- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Advanced Pharmacokinetic Study Design Using a Flibanserin-d4 Microtracer

Audience: Researchers, scientists, and drug development professionals in pharmacology, bioanalysis, and clinical research.

Abstract: This document provides a comprehensive guide to designing and executing a robust pharmacokinetic (PK) study for Flibanserin using a stable isotope-labeled (SIL) tracer, Flibanserin-d4. We will delve into an advanced study design that combines a therapeutic oral dose of Flibanserin with an intravenous (IV) microtracer dose of Flibanserin-d4. This state-of-the-art approach allows for the precise determination of absolute bioavailability and intrinsic clearance in a single study, minimizing variability and accelerating drug development timelines. This note offers detailed protocols for bioanalytical method development and validation using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Rationale for a Stable Isotope Tracer Approach

Flibanserin, approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, is a non-hormonal drug that acts as a multifunctional serotonin agonist and antagonist.[1][2][3] Understanding its pharmacokinetic profile is paramount for optimizing therapeutic efficacy and ensuring patient safety. Key pharmacokinetic parameters for Flibanserin include an absolute oral bioavailability of approximately 33% and extensive first-pass metabolism primarily by CYP3A4 and, to a lesser extent, CYP2C19 enzymes.[4][5] The average terminal half-life is about 11 hours.[3][4]

Traditional methods for determining absolute bioavailability involve separate oral and intravenous dosing sessions, which can introduce inter-occasion variability. The use of a stable isotope-labeled (SIL) tracer, such as Flibanserin-d4, in a "microtracer" or "microdosing" study design offers a more elegant and precise alternative.[6][7][8] Deuterium-labeled compounds are ideal for these studies as the substitution of hydrogen with deuterium atoms creates a mass shift detectable by mass spectrometry, without significantly altering the compound's physicochemical and biological properties.[9][10][11] This allows the SIL tracer to act as a reliable surrogate for the parent drug's intravenous kinetics.

The core advantage of the combined oral therapeutic dose and IV microtracer approach is the simultaneous assessment of both oral absorption and systemic clearance in the same subject at the same time.[7][8] This eliminates intra-subject variability between dosing periods and provides a more accurate determination of absolute bioavailability (F). Furthermore, this design requires only a minimal intravenous dose (microdose, typically ≤100 µg), which often obviates the need for separate IV toxicology studies and simplifies formulation development.[6][12]

Advanced Pharmacokinetic Study Design: Concurrent Oral Dose and IV Microtracer

This section outlines a clinical study design to precisely determine the absolute bioavailability of Flibanserin.

Study Population and Dosing Regimen

A single-center, open-label, single-period study in healthy premenopausal female volunteers is proposed. After an overnight fast, subjects will receive a single oral therapeutic dose of 100 mg Flibanserin. Concurrently, or timed to coincide with the expected Tmax of the oral dose (approximately 0.75-1 hour post-oral dose), a single intravenous microdose of 100 µg of Flibanserin-d4 will be administered as a short infusion.[4][5][13] Administering the IV tracer around the oral Tmax ensures that the clearance of both the labeled and unlabeled drug is determined at therapeutically relevant plasma concentrations.[12]

Blood Sampling Schedule

Intensive pharmacokinetic blood sampling is critical. A typical sampling schedule would be:

-

Pre-dose (0 h)

-

Post-oral dose: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours.

Blood samples (approximately 5 mL) should be collected in tubes containing K2EDTA as an anticoagulant. Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored frozen at -70°C or below until analysis.

Workflow for the IV Microtracer Study

The following diagram illustrates the overall workflow of the proposed pharmacokinetic study.

Caption: Workflow of the Flibanserin PK study with an IV microtracer.

Bioanalytical Method: LC-MS/MS Quantification of Flibanserin and Flibanserin-d4

A highly sensitive and selective LC-MS/MS method is required for the simultaneous quantification of Flibanserin and its deuterated analogue, Flibanserin-d4, in human plasma.[14]

Materials and Reagents

-

Flibanserin reference standard

-

Flibanserin-d4 (Internal Standard, IS)[15]

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Control human plasma (K2EDTA)

Step-by-Step Sample Preparation Protocol (Protein Precipitation)

-

Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, CS, or QC.

-

IS Addition: Add 10 µL of the working solution of a suitable internal standard (e.g., a different stable-isotope labeled compound or a structural analogue not expected to be present in the samples). For the quantification of Flibanserin-d4, a separate calibration curve and QCs should be prepared, and unlabeled Flibanserin could potentially serve as its internal standard, or another suitable analogue.

-

Precipitation: Add 300 µL of acetonitrile.

-

Vortexing: Vortex the tubes for 1 minute to precipitate plasma proteins.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Condition |

| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm)[14] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized to ensure separation from endogenous interferences. |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Flibanserin: m/z 391.1 -> 161.0Flibanserin-d4: m/z 395.1 -> 161.0 (or other suitable product ion) |

| Source Parameters | Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows). |

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument used.

Bioanalytical Method Validation Protocol

The developed LC-MS/MS method must be fully validated according to the principles outlined in the ICH M10 Guideline and relevant FDA/EMA guidelines to ensure its reliability.[16][17][18][19][20]

Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria (ICH M10)[18][21] |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Assessed using at least 6 different sources of blank matrix. | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). |

| Calibration Curve | Relationship between instrument response and known concentrations of the analyte. A minimum of 6 non-zero standards are used to construct the curve. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed at four QC levels: LLOQ, Low, Medium, and High. | Within-run & Between-run: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). Assessed with at least 5 replicates per level in at least 3 separate runs.[21] |

| Matrix Effect | The suppression or enhancement of ionization by co-eluting matrix components. Assessed by comparing the response of analyte in post-extraction spiked blank matrix to the response in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Should be consistent, precise, and reproducible. |

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term frozen storage). | Mean concentrations of stability samples must be within ±15% of the nominal concentrations of freshly prepared QCs. |

Method Validation Workflow Diagram

Caption: Bioanalytical method validation workflow.

Data Analysis and Pharmacokinetic Parameter Calculation

Concentration-Time Data

Plasma concentration-time data for both Flibanserin (from the oral dose) and Flibanserin-d4 (from the IV dose) will be generated. This data will be plotted and analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix® WinNonlin®).

Key Pharmacokinetic Parameters

| Parameter | Description | Calculation |

| Cmax | Maximum observed plasma concentration. | Directly from the concentration-time data. |

| Tmax | Time to reach Cmax. | Directly from the concentration-time data. |

| AUC | Area under the plasma concentration-time curve. | Calculated using the linear-up/log-down trapezoidal rule. AUC₀-t is the area to the last measurable concentration, and AUC₀-inf is extrapolated to infinity. |

| CL | Systemic Clearance. | CL = Doseᵢᵥ / AUC₀-inf,ᵢᵥ (calculated from Flibanserin-d4 data) |

| Vd | Volume of Distribution. | Vd = CL / λz (where λz is the terminal elimination rate constant) |

| F (%) | Absolute Bioavailability. | F (%) = (AUC₀-inf,oral / AUC₀-inf,ᵢᵥ) * (Doseᵢᵥ / Doseₒᵣₐₗ) * 100 |

Example Pharmacokinetic Data Presentation

| Subject ID | Analyte | Dose (mg) | Route | AUC₀-inf (ng*h/mL) | Cmax (ng/mL) | Tmax (h) | t½ (h) |

| 001 | Flibanserin | 100 | Oral | 2500 | 420 | 0.8 | 11.2 |

| 001 | Flibanserin-d4 | 0.1 | IV | 750 | N/A | N/A | 11.0 |

| 002 | Flibanserin | 100 | Oral | 2350 | 390 | 0.75 | 10.8 |

| 002 | Flibanserin-d4 | 0.1 | IV | 720 | N/A | N/A | 11.1 |

Note: This is hypothetical data for illustrative purposes.

Conclusion

The concurrent use of an oral therapeutic dose of Flibanserin and an intravenous microtracer dose of Flibanserin-d4 represents a highly efficient and precise method for determining fundamental pharmacokinetic parameters, including absolute bioavailability. This approach minimizes experimental variability and provides robust data crucial for regulatory submissions and for the overall understanding of the drug's disposition. The detailed LC-MS/MS method and validation protocol provided herein offer a clear and compliant pathway for generating high-quality bioanalytical data to support such advanced clinical study designs. Adherence to these scientifically sound principles and regulatory guidelines is essential for ensuring the integrity and success of the drug development program.

References

-

J. A. Simon, S. G. Clayton, A. H. Altman, et al. (2015). Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women. P T, 40(11), 750–757. [Link]

-

National Center for Biotechnology Information. (n.d.). Flibanserin. PubChem Compound Database. [Link]

-

Zhang, Y., Yuan, J., Feng, Y., et al. (2019). A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study. Journal of Analytical Science and Technology, 10(1), 28. [Link]

-

Wikipedia. (n.d.). Flibanserin. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

-

Drugs.com. (2025). Flibanserin Monograph for Professionals. [Link]

-

Jaspers, L., Feys, F., Bramer, W. M., et al. (2016). Flibanserin for hypoactive sexual desire disorder: a systematic review and meta-analysis. CMAJ, 188(12), 843–850. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of Flibanserin (Addyi) behind improving sexual function and libido?. [Link]

- Google Patents. (n.d.).

-

Meanwell, N. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631–652. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Borsini, F., Evans, K., Jason, K., et al. (2002). Flibanserin. Drugs of the Future, 27(6), 537. [Link]

-

Attwa, M. W., Kadi, A. A., Darwish, H. W., et al. (2020). Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. Journal of Pharmaceutical and Biomedical Analysis, 180, 113076. [Link]

-

Al-Majed, A. A., Al-Zehouri, J., Al-Ghanem, S. A., et al. (2017). A Validated Uplc–Ms/Ms Method for Flibanserin in Plasma and Its Pharmacokinetic Interaction with Bosentan in Rats. Bioanalysis, 9(12), 943–953. [Link]

-

Greish, K., & Al-Ghanem, S. (2017). Microdosing, isotopic labeling, radiotracers and metabolomics: relevance in drug discovery, development and safety. Bioanalysis, 9(22), 1775–1777. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Mieyal, J. J., & Mieyal, P. A. (2018). Novel Application of the Two‐Period Microtracer Approach to Determine Absolute Oral Bioavailability and Fraction Absorbed of Ertugliflozin. Clinical Pharmacology & Therapeutics, 104(2), 341–349. [Link]

-

Taylor & Francis Online. (2017). Microdosing, Isotopic Labeling, Radiotracers and Metabolomics: Relevance in Drug Discovery, Development and Safety. [Link]

-

ACS Publications. (2026). Determination of Flibanserin in Female Sexual Desire Enhancer Products by LC–MS/MS and Its Confirmation by LCMS-IT-TOF. ACS Omega. [Link]

-

ACS Publications. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

-

European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

-

AstraZeneca. (2018). Bioavailability of AZD0284 and IV microtracer study. AstraZeneca Clinical Trials. [Link]

-

Lappin, G., & Stevens, L. (2018). Approaches to intravenous clinical pharmacokinetics: Recent developments with isotopic microtracers. British Journal of Clinical Pharmacology, 84(6), 1140–1147. [Link]

-

ICH. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

van Nuland, M., Rosing, H., Schellens, J. H. M., et al. (2020). Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology. Clinical and Translational Science, 13(4), 668–677. [Link]

-

Bentham Science. (2023). Development of a New, Fully Validated LC-MS/MS Method for the Analysis of Flibanserin in Pharmaceutical Preparations and Comparison of the Chromatographic Performance with Six Stationary Phase Types. Current Analytical Chemistry, 19(6), 468–479. [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

TRACER CRO. (n.d.). In-human microdosing study. [Link]

-

Frontiers. (2024). The application of Phase 0 and microtracer approaches in early clinical development: past, present, and future. Frontiers in Pharmacology, 15, 1369792. [Link]

-

Frontiers. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in Pharmacology, 14, 1282124. [Link]

-

PubMed Central. (2022). The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]. Clinical Pharmacokinetics, 61(Suppl 1), 79–91. [Link]

-

ICH. (2022). Bioanalytical method validation and study sample analysis m10. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

- 1. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flibanserin - Wikipedia [en.wikipedia.org]

- 3. Flibanserin: pharmacokinetics, pharmacology, clinical applications and side effects_Chemicalbook [chemicalbook.com]

- 4. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel Application of the Two‐Period Microtracer Approach to Determine Absolute Oral Bioavailability and Fraction Absorbed of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 12. Frontiers | The application of Phase 0 and microtracer approaches in early clinical development: past, present, and future [frontiersin.org]

- 13. Bioavailability of AZD0284 and IV microtracer study [frfr.astrazenecaclinicaltrials.com]

- 14. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flibanserin-d4 | 2122830-91-3 [chemicalbook.com]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 18. database.ich.org [database.ich.org]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 21. ema.europa.eu [ema.europa.eu]

Application Note: Detection of Flibanserin Adulteration in Dietary Supplements via LC-MS/MS with Stable Isotope Dilution

Executive Summary

The adulteration of "natural" female sexual enhancement supplements with synthetic pharmaceutical agents is a growing public health concern. Flibanserin (Addyi®), a serotonin 5-HT1A agonist/5-HT2A antagonist, has increasingly appeared as an undeclared adulterant in these products. This Application Note details a robust, validated LC-MS/MS protocol for the quantitation of Flibanserin in complex herbal matrices. By utilizing a deuterated internal standard (Flibanserin-d4 ), this method corrects for significant matrix effects (ion suppression) often caused by botanical extracts, ensuring forensic-grade accuracy.

Introduction & Scientific Context

Flibanserin is a non-hormonal drug approved for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women.[1] Unlike phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil) that affect blood flow, Flibanserin modulates neurotransmitters in the brain.

The Problem: Unregulated supplements marketed as "herbal female libido enhancers" are frequently adulterated with Flibanserin to mimic efficacy.[2] This poses severe risks, as Flibanserin can cause dangerous hypotension and syncope, especially when combined with alcohol—a contraindication unknown to the consumer of a "natural" supplement.[3]

The Solution: Traditional HPLC-UV methods often lack the selectivity to distinguish Flibanserin from complex botanical backgrounds (e.g., Epimedium, Tribulus). This protocol employs Stable Isotope Dilution Assay (SIDA) using LC-MS/MS. The co-eluting d4-isotopologue behaves nearly identically to the analyte, compensating for extraction losses and ionization suppression in the electrospray source.

Chemical Structures & Fragmentation Logic[4][5]

-

Flibanserin (C20H21F3N4O): MW 390.4. The protonated molecule

is observed at m/z 391.2. -

Flibanserin-d4 (IS): MW 394.[4]4. Contains four deuterium atoms, typically on the benzimidazolone ring.

is m/z 395.2.

Fragmentation Pathway: Collision-Induced Dissociation (CID) of Flibanserin typically yields a major product ion at m/z 161.1 . This fragment corresponds to the 1-(2-ethyl)-1,3-dihydro-2H-benzimidazol-2-one cation, formed by the heterolytic cleavage of the bond between the piperazine nitrogen and the ethyl linker.

Experimental Protocol

Reagents and Standards

-

Target Analyte: Flibanserin Reference Standard (>98% purity).

-

Internal Standard (IS): Flibanserin-d4 (>98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).

-

Matrix: Empty gelatin capsules and herbal placebo mix (for validation).

Sample Preparation Workflow

Expert Insight: Herbal matrices are rich in pigments, tannins, and waxes that foul MS sources. A rigorous extraction followed by filtration is mandatory.

A. Solid Samples (Capsules/Tablets)

-

Homogenize: Empty 10 capsules or grind 5 tablets; mix to a fine powder.

-

Weigh: Transfer 100 mg of homogenized powder to a 50 mL centrifuge tube.

-

Extract: Add 20 mL of Methanol .

-

Sonicate: Sonicate for 30 minutes at ambient temperature to ensure solubilization of the active pharmaceutical ingredient (API).

-

Clarify: Centrifuge at 4,000 rpm for 10 minutes.

-

Dilute & Spike: Transfer 100 µL of supernatant to an autosampler vial. Add 10 µL of IS Working Solution (1 µg/mL Flibanserin-d4). Dilute to 1 mL with Mobile Phase A.

-

Filter: Pass through a 0.22 µm PTFE syringe filter before injection.

B. Liquid Samples (Tinctures/Drinks)

-

Aliquot: Pipette 100 µL of the liquid sample.

-

Dilute: Dilute 1:100 with Methanol to minimize matrix load.

-

Spike: Add IS Working Solution.

-

Filter: Filter through 0.22 µm PTFE.

LC-MS/MS Conditions

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo) coupled to UHPLC.

Chromatography:

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent core-shell column.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Mobile Phase:

-

A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Begin Ramp |

| 3.50 | 90 | Elution of Flibanserin |

| 4.50 | 90 | Wash |

| 4.60 | 10 | Re-equilibration |

| 6.00 | 10 | End Run |

Mass Spectrometry Parameters (MRM)

-

Capillary Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |

| Flibanserin | 391.2 | 161.1 | 50 | 25 | Quantifier |

| 391.2 | 119.1 | 50 | 40 | Qualifier 1 | |

| 391.2 | 253.1 | 50 | 30 | Qualifier 2 | |

| Flibanserin-d4 | 395.2 | 165.1 * | 50 | 25 | IS Quantifier |

> Critical Note on IS Transition: The transition 395.2 -> 165.1 assumes the d4 label is located on the benzimidazolone ring (common in commercial standards). If your standard is labeled on the phenyl ring, the fragment will remain 161.1. Always run a product ion scan of your specific IS batch to confirm the correct transition. <

Visual Workflows

Analytical Decision Tree

The following diagram illustrates the logical flow from sample receipt to forensic confirmation.

Caption: Step-by-step workflow for the extraction and confirmation of Flibanserin in dietary supplements.

Fragmentation Mechanism

Understanding the origin of the quantifier ion is crucial for troubleshooting interferences.

Caption: Proposed fragmentation pathway yielding the primary quantifier ion m/z 161.1.

Results & Discussion

Matrix Effects and d4 Correction

In "herbal" supplements, co-eluting compounds (e.g., saponins, flavonoids) often compete for charge in the ESI source, causing signal suppression .

-

Without IS: A sample containing 10 mg of Flibanserin might only register as 6 mg due to 40% suppression, leading to a false low quantification.

-

With d4-IS: The d4 standard experiences the exact same suppression (e.g., 40%). Since the ratio of Analyte/IS remains constant, the calculated concentration remains accurate.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must pass these system suitability tests:

-

Retention Time: The analyte RT must be within ±0.05 min of the IS RT.

-

Ion Ratio: The ratio of the Quantifier (161) to Qualifier (119) must match the reference standard within ±20%.

-

Linearity: Calibration curve (